2-Chloro-3-methylbenzaldehyde CAS number
2-Chloro-3-methylbenzaldehyde CAS number
An In-Depth Technical Guide to 2-Chloro-3-methylbenzaldehyde: Synthesis, Characterization, and Applications
Executive Summary: This whitepaper provides a comprehensive technical overview of 2-Chloro-3-methylbenzaldehyde (CAS No. 61563-28-8), a key aromatic aldehyde intermediate in the fine chemical and pharmaceutical industries. We will delve into its core physicochemical properties, detail a validated synthetic pathway with mechanistic insights, and outline standard analytical protocols for structural verification. Furthermore, this guide explores its strategic applications as a precursor in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Safety protocols and handling guidelines are also provided to ensure its responsible use in a research and development setting.
Core Identification and Significance
2-Chloro-3-methylbenzaldehyde is a disubstituted aromatic aldehyde. The specific arrangement of the chloro, methyl, and formyl groups on the benzene ring makes it a valuable and versatile building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the aldehyde's carbonyl carbon and the influence of the substituents on the aromatic ring's electron density.
Its utility stems from the aldehyde functional group, which readily participates in a variety of chemical transformations such as oxidations, reductions, and condensation reactions, allowing for the construction of more complex molecular architectures.[4][5]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 154.59 g/mol | [1][2][3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 228.4 ± 20.0 °C at 760 mmHg | [3] |
| Flash Point | 103.3 ± 12.9 °C | [3] |
| Solubility | Very slightly soluble (0.17 g/L at 25 °C) | [1] |
| Physical Form | Solid, Semi-Solid, or Liquid | |
| LogP | 2.79 | [3] |
Synthesis and Mechanistic Rationale
A common and efficient pathway for the synthesis of 2-Chloro-3-methylbenzaldehyde involves a two-step process starting from 2-Chloro-3-methylbenzoic acid. This method is favored for its control and selectivity.[6]
Step 1: Reduction of Carboxylic Acid to Primary Alcohol The initial step is the selective reduction of the carboxylic acid to the corresponding benzyl alcohol. Diborane (B₂H₆) in tetrahydrofuran (THF) is an excellent choice for this transformation.
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Causality: Diborane is a highly selective reducing agent for carboxylic acids, effectively converting them to primary alcohols without typically affecting other functional groups on the aromatic ring, such as the chloro group. Its preference over other hydrides like NaBH₄ (which is generally unreactive with carboxylic acids) makes it ideal for this specific conversion.
Step 2: Oxidation of Primary Alcohol to Aldehyde The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to the target aldehyde.
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Causality: Activated manganese dioxide (MnO₂) is employed as a mild oxidizing agent.[4] This choice is critical to prevent over-oxidation of the primary alcohol to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate. MnO₂ allows for the selective and high-yield conversion to the desired benzaldehyde.[4]
Experimental Workflow: Synthesis Protocol
Caption: Synthetic pathway for 2-Chloro-3-methylbenzaldehyde.
Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides unique information that, when combined, validates the identity and purity of the final compound.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Aldehydic Proton (CHO): A singlet peak around 9.5-10.5 ppm. This downfield shift is characteristic of the deshielding effect of the carbonyl group.[7] Aromatic Protons: Multiple peaks between 7.0-8.0 ppm, with splitting patterns determined by the substitution on the ring. Methyl Protons (CH₃): A singlet peak around 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.[7] |
| ¹³C NMR | Carbonyl Carbon (C=O): A peak in the highly deshielded region of 190-200 ppm. Aromatic Carbons: Multiple peaks between 120-150 ppm. The carbon attached to the chlorine will show a characteristic shift. Methyl Carbon: A peak in the upfield region, typically around 20 ppm. |
| FT-IR | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.[7] C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[7] Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spec. | Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (154.6 g/mol ). An isotopic pattern (M+2) at approximately a 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Fragmentation: A characteristic loss of the formyl radical (CHO, 29 Da) or a hydrogen atom (1 Da) is expected. |
Applications in Drug Development & Research
Substituted benzaldehydes are indispensable intermediates in the synthesis of high-value products, including pharmaceuticals and agrochemicals.[4][8] 2-Chloro-3-methylbenzaldehyde is no exception, serving as a versatile precursor for more complex molecules.
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Synthesis of Heterocycles: The aldehyde group is a key functional handle for building heterocyclic ring systems, which are fundamental scaffolds in medicinal chemistry.[4] For example, it can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, which can then be cyclized to produce structures like quinolines or quinazolinones.[9][10] The quinazolinone core, in particular, is a privileged structure in drug discovery known for a wide range of pharmacological activities.[10]
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Building Block for APIs: The compound's structure is incorporated into various patented chemical entities, highlighting its role in the discovery and development of novel molecules.[2][11] Electron-deficient aromatic aldehydes, such as those with a chloro substituent, are often effective reactants in complex multi-component reactions used in modern drug discovery.[12]
Caption: Role as a versatile chemical intermediate.
Safety, Handling, and Storage
Proper handling of 2-Chloro-3-methylbenzaldehyde is essential due to its potential hazards. The following protocols are derived from its Globally Harmonized System (GHS) classification.
GHS Hazard Classification: [2]
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
| Protocol | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat. | To prevent skin and eye contact, which can cause irritation and burns.[2][13] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[14][15] | To prevent respiratory tract irritation.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Consider storage under an inert atmosphere (e.g., nitrogen).[13] | To prevent degradation from moisture and air and to maintain purity. |
| Spill & Exposure | Skin Contact: Immediately wash with plenty of soap and water and remove contaminated clothing.[11][13] Eye Contact: Rinse cautiously with water for several minutes.[13] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13][14] | To mitigate the harmful effects as outlined by the H-statements. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To ensure environmental safety and regulatory compliance. |
Conclusion
2-Chloro-3-methylbenzaldehyde, identified by CAS number 61563-28-8 , is a chemical intermediate of significant value. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable component in multi-step organic synthesis. Its primary utility lies in its role as a precursor for a wide range of complex molecules, particularly heterocyclic systems relevant to the pharmaceutical and agrochemical industries. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory and beyond.
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